N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a propylsulfanyl group and at the 2-position with a propanamide moiety. This structure combines the electron-rich thiadiazole ring with a sulfur-containing alkyl chain and a carboxamide functional group, making it a candidate for diverse applications in medicinal and agrochemical research.
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-3-5-13-8-11-10-7(14-8)9-6(12)4-2/h3-5H2,1-2H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXKBMOPFQMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of propylsulfanyl acylhydrazine with carbon disulfide and subsequent cyclization to form the thiadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol. The final step involves the acylation of the thiadiazole intermediate with propanoyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Thiadiazole Derivatives with Varying Sulfanyl Groups
Key Observations:
- Sulfanyl Group Impact: Larger substituents (e.g., benzyl, phenoxypropyl) generally reduce melting points compared to smaller alkyl chains. For example, the benzylsulfanyl analog (133–135°C) has a lower melting point than the methylsulfanyl acetamide derivative (158–160°C) .
Biological Activity
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered thiadiazole ring substituted with a propylsulfanyl group at the 5-position and a propanamide moiety. The molecular formula is , with a molecular weight of approximately 228.34 g/mol. The presence of sulfur and nitrogen in its structure contributes to its unique reactivity and biological properties.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in microbial metabolism, leading to antimicrobial effects.
- Cell Proliferation Disruption: It may induce apoptosis in cancer cells by disrupting crucial cellular processes.
- Antioxidant Activity: Some studies suggest that it possesses antioxidant properties that can mitigate oxidative stress in cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens.
| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Effective | 0.03 - 4 µg/mL |
| Gram-negative Bacteria | Moderate | 1 - 8 µg/mL |
| Fungi | Effective | 0.1 - 2 µg/mL |
Studies have indicated that the compound exhibits stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria like Escherichia coli .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves:
- Induction of apoptosis through caspase activation.
- Disruption of cell cycle progression.
For instance, research has reported IC50 values comparable to established chemotherapeutic agents against breast cancer cell lines .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties attributed to the compound's ability to reduce inflammation and oxidative damage in neuronal cells. This activity may position it as a candidate for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by structural modifications. For this compound, variations in the substituents on the thiadiazole ring significantly impact its potency:
- Alkyl Chain Length: Increasing the length of the alkyl chain on the sulfanyl group enhances lipophilicity and biological activity.
- Functional Groups: The presence of electron-withdrawing groups can increase antimicrobial potency by stabilizing reactive intermediates during enzyme inhibition .
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by Foroumadi et al. evaluated various thiadiazole derivatives for their antibacterial properties. This compound exhibited MIC values that were competitive with leading antibiotics, indicating its potential as a therapeutic agent . -
Cancer Cell Line Analysis:
Research involving breast cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (IC50 = 15 µM), suggesting its potential utility in cancer therapy . -
Neuroprotection Research:
A recent study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage, further supporting its candidacy for neuroprotective drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
